![molecular formula C5H10ClN B2594744 3-Ethylideneazetidine;hydrochloride CAS No. 2402828-46-8](/img/structure/B2594744.png)
3-Ethylideneazetidine;hydrochloride
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Overview
Description
3-Ethylideneazetidine;hydrochloride is a chemical compound with the molecular formula C5H9ClN. It is a solid form of amines and is used in various scientific experiments. This compound is known for its unique structure, which includes a four-membered azetidine ring with an ethylidene substituent at the third position.
Preparation Methods
The preparation of 3-Ethylideneazetidine;hydrochloride involves several synthetic routes. One common method is the hydrogenolysis of 1-(diphenylmethyl)-3-azetidenone to obtain the stable crystalline 3-azetidinone hydrochloride. This intermediate can then be transformed into 3-ethylideneazetidine through olefination with alkylidene (triphenyl)phosphoranes . Industrial production methods often involve the use of γ-haloamines and reduction of β-lactams .
Chemical Reactions Analysis
3-Ethylideneazetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethylidene group, leading to the formation of various functionalized azetidines.
Common reagents used in these reactions include hydrogen, triphenylphosphoranes, and various nucleophiles. The major products formed from these reactions are functionalized azetidines and spirocyclic azetidine building blocks .
Scientific Research Applications
Synthesis of Functionalized Azetidines
3-Ethylideneazetidine hydrochloride serves as a crucial intermediate in the synthesis of various functionalized azetidines. Researchers have demonstrated its utility in creating a wide range of derivatives through nucleophilic substitutions and other transformations.
Case Study: Synthetic Pathways
A study by Stanković et al. (2014) highlighted the synthesis of diverse 3-alkoxy-, 3-aryloxy-, and 3-amino derivatives from 3-bromo-3-ethylazetidines, which are precursors to 3-ethylideneazetidines. The research illustrated that these compounds could undergo nucleophilic substitution reactions effectively, leading to the formation of new azetidine derivatives with varied functional groups .
Table 1: Examples of Functionalized Azetidines Synthesized from 3-Ethylideneazetidine
Compound Type | Reaction Conditions | Yield (%) |
---|---|---|
3-Alkoxyazetidines | Nucleophilic substitution | 75-100 |
3-Aryloxyazetidines | Nucleophilic substitution | 75-100 |
3-Aminoazetidines | Nucleophilic substitution | 77 |
Medicinal Chemistry Applications
The compound has also been investigated for its biological activities. Some derivatives of azetidines, including those derived from 3-ethylideneazetidine hydrochloride, have been reported as potential inhibitors for various enzymes, including MEK (Mitogen-Activated Protein Kinase Kinase), which is relevant in cancer treatment.
Case Study: MEK Inhibition
A patent describes the use of azetidine derivatives as MEK inhibitors for treating proliferative diseases. The structural characteristics conferred by the azetidine ring system enhance the biological activity of these compounds, making them promising candidates for drug development .
Reactivity and Mechanistic Studies
Research has also focused on the reactivity of 3-ethylideneazetidine hydrochloride in various chemical transformations. The unique structure provides insights into its behavior under different conditions, such as electrophilic additions and cycloaddition reactions.
Mechanistic Insights
The reactivity study conducted by Stanković et al. revealed that despite the sterically hindered double bond in 3-ethylideneazetidine, it can participate in electrophilic addition reactions with controlled outcomes. This behavior is crucial for developing synthetic methods that utilize this compound as a building block .
Table 2: Reactivity Outcomes of 3-Ethylideneazetidine Hydrochloride
Reaction Type | Conditions | Observations |
---|---|---|
Electrophilic Addition | NBS in water/THF | Sluggish reaction; complex mixtures |
Cycloaddition | Various conditions | Selective formation of products |
Mechanism of Action
The mechanism of action of 3-Ethylideneazetidine;hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines drives their reactivity, allowing them to participate in various chemical reactions. The compound’s unique structure enables it to interact with specific molecular pathways, making it a valuable tool in synthetic chemistry and drug development .
Comparison with Similar Compounds
3-Ethylideneazetidine;hydrochloride can be compared with other azetidines, such as 3-bromo-3-ethylazetidines and 3-alkylideneazetidines. These compounds share the four-membered azetidine ring but differ in their substituents and reactivity. The unique ethylidene group in this compound provides distinct reactivity and stability compared to its analogs .
Similar compounds include:
- 3-Bromo-3-ethylazetidines
- 3-Alkylideneazetidines
- Aziridines (related three-membered ring compounds)
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications in various fields .
Biological Activity
3-Ethylideneazetidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
3-Ethylideneazetidine hydrochloride is derived from azetidine, a four-membered nitrogen-containing heterocycle. The compound can be synthesized through various methods, including nucleophilic substitutions and electrophilic additions. One notable synthesis involves the reaction of 3-bromo-3-ethylazetidines with various nucleophiles, resulting in functionalized derivatives that exhibit diverse biological activities .
Biological Activity Overview
The biological activity of 3-ethylideneazetidine hydrochloride has been explored in several studies. Key findings include:
- Neuroprotective Effects : Research has indicated that derivatives of azetidine compounds, including 3-ethylideneazetidine, demonstrate significant neuroprotective properties. In particular, certain derivatives have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's .
- Antioxidant Activity : The compound exhibits antioxidant properties that contribute to its neuroprotective effects. In models of oxidative stress, 3-ethylideneazetidine hydrochloride has been shown to reduce markers of oxidative damage and apoptosis .
The mechanisms through which 3-ethylideneazetidine hydrochloride exerts its biological effects are multifaceted:
- Enzyme Inhibition : The inhibition of AChE and BChE is significant for its potential application in treating cognitive disorders. Molecular docking studies have elucidated the binding interactions between the compound and the active sites of these enzymes, suggesting a competitive inhibition model similar to established AChE inhibitors like rivastigmine .
- Reduction of Oxidative Stress : The compound's ability to mitigate oxidative stress is attributed to its capacity to scavenge free radicals and modulate cell signaling pathways involved in oxidative damage. This is particularly relevant in neurodegenerative disease models where oxidative stress plays a critical role .
Case Studies and Research Findings
Several studies have investigated the biological activity of 3-ethylideneazetidine hydrochloride:
- Neuroprotective Activity in Parkinson's Disease Models : In a study involving salsolinol-induced neurodegeneration, the compound demonstrated significant protective effects by reducing cell death and maintaining neuronal viability .
- Cognitive Enhancement : Animal models treated with 3-ethylideneazetidine hydrochloride showed improvements in memory and learning tasks, suggesting potential applications in cognitive enhancement therapies .
- Toxicity Evaluation : Toxicity assays have indicated that while the compound exhibits promising therapeutic effects, careful evaluation is necessary to determine safe dosage levels for clinical applications .
Data Summary Table
Properties
IUPAC Name |
3-ethylideneazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-5-3-6-4-5;/h2,6H,3-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNSSGDQYILTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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